
(24R)-paricalcitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(24R)-Paricalcitol is a synthetic analog of vitamin D, specifically designed to mimic the effects of the active form of vitamin D, calcitriol. It is primarily used in the treatment of secondary hyperparathyroidism, a condition often associated with chronic kidney disease. The compound is known for its ability to regulate calcium and phosphate metabolism in the body, thereby helping to maintain bone health and prevent complications related to mineral imbalances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (24R)-paricalcitol involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Side Chain Modification: Modifying the side chain to achieve the desired configuration and functional groups.
Final Cyclization: Formation of the final cyclic structure to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Using large reactors to carry out the chemical reactions in batches.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Quality Control: Rigorous testing to ensure the product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (24R)-Paricalcitol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be further modified for specific applications.
Scientific Research Applications
(24R)-Paricalcitol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of vitamin D analogs.
Biology: Investigated for its role in regulating calcium and phosphate metabolism in biological systems.
Industry: Employed in the development of new pharmaceutical formulations and therapeutic agents.
Mechanism of Action
(24R)-Paricalcitol exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. Upon binding to the receptor, this compound modulates the transcription of target genes, leading to increased absorption of calcium and phosphate from the intestine, reduced parathyroid hormone levels, and improved bone health.
Comparison with Similar Compounds
Calcitriol: The natural active form of vitamin D, with similar effects on calcium and phosphate metabolism.
Doxercalciferol: Another synthetic analog of vitamin D, used in the treatment of secondary hyperparathyroidism.
Alfacalcidol: A prodrug of calcitriol, used to manage conditions related to vitamin D deficiency.
Uniqueness of (24R)-Paricalcitol: this compound is unique in its ability to selectively activate the vitamin D receptor with reduced risk of hypercalcemia compared to other vitamin D analogs. This makes it a preferred choice for managing secondary hyperparathyroidism in patients with chronic kidney disease.
Properties
CAS No. |
132015-95-3 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


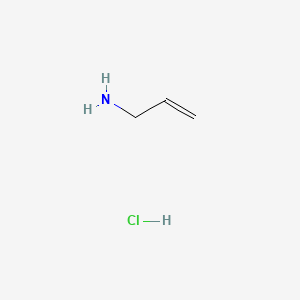
![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)
![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)
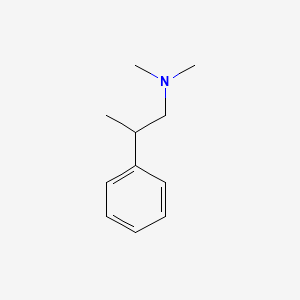
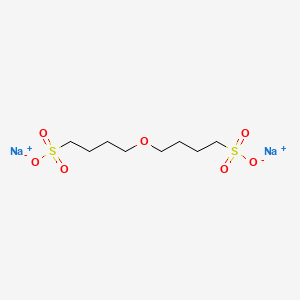
![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)
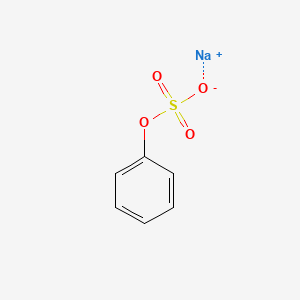

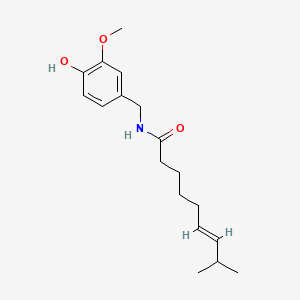
![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)
